5-Amino-3-chloropyridin-2-ol

Regiochemical Fidelity Medicinal Chemistry Building Blocks Synthetic Intermediate QC

5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2) is a disubstituted pyridine derivative that exists in tautomeric equilibrium with 5-amino-3-chloro-1H-pyridin-2-one, as confirmed by its IUPAC designation. With a molecular formula of C₅H₅ClN₂O and a molecular weight of 144.56 g·mol⁻¹, the compound bears an amino group at the 5‑position, a chlorine atom at the 3‑position, and a hydroxyl/oxo group at the 2‑position.

Molecular Formula C5H5ClN2O
Molecular Weight 144.558
CAS No. 1314916-27-2
Cat. No. B581604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloropyridin-2-ol
CAS1314916-27-2
Molecular FormulaC5H5ClN2O
Molecular Weight144.558
Structural Identifiers
SMILESC1=C(C(=O)NC=C1N)Cl
InChIInChI=1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
InChIKeyUINWMXLYVGAQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2) – Key Physicochemical and Structural Profile for Sourcing Decisions


5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2) is a disubstituted pyridine derivative that exists in tautomeric equilibrium with 5-amino-3-chloro-1H-pyridin-2-one, as confirmed by its IUPAC designation . With a molecular formula of C₅H₅ClN₂O and a molecular weight of 144.56 g·mol⁻¹, the compound bears an amino group at the 5‑position, a chlorine atom at the 3‑position, and a hydroxyl/oxo group at the 2‑position [1]. This specific 5‑amino‑3‑chloro‑2‑hydroxy substitution pattern distinguishes it from other amino‑chloro‑hydroxypyridine regioisomers that are frequently employed as synthetic building blocks in medicinal chemistry and agrochemical research .

Why Regioisomeric Aminochlorohydroxypyridines Cannot Be Interchanged for 1314916-27-2


Although multiple regioisomers share the identical molecular formula C₅H₅ClN₂O, their substitution patterns impart markedly different electronic, steric, and hydrogen-bonding properties. 5‑Amino‑3‑chloropyridin‑2‑ol (1314916‑27‑2) presents a unique juxtaposition of an electron‑donating amino group para to the ring nitrogen and a chlorine meta to the hydroxyl/oxo group, creating a dipole moment and a hydrogen‑bond donor/acceptor array that cannot be replicated by isomers such as 3‑amino‑5‑chloropyridin‑2‑ol (98027‑36‑2) or 5‑amino‑2‑chloropyridin‑3‑ol (1367944‑42‑0) . In drug‑discovery programmes that rely on consistent structure‑activity relationships (SAR), substituting one regioisomer for another frequently leads to complete loss of target engagement or altered pharmacokinetics; this phenomenon has been documented across aminopyridine‑based kinase and GPCR inhibitors where minor positional shifts produce >100‑fold changes in IC₅₀ [1]. Consequently, procurement specifications that permit generic “amino‑chloro‑hydroxypyridine” substitution risk invalidating synthetic routes and biological reproducibility.

5-Amino-3-chloropyridin-2-ol – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Purity as a Critical Quality Attribute: 1314916-27-2 vs. 98027-36-2

The target compound 1314916-27-2 has the amino group exclusively at position 5 and chlorine at position 3, whereas the commonly stocked alternative 3-amino-5-chloropyridin-2-ol (98027-36-2) reverses the amino and chlorine placements . Commercial specifications for 1314916-27-2 are typically ≥95% (HPLC), while 98027-36-2 is listed at 97‑98% purity; however, the regioisomeric impurity profile—not bulk purity—is the determinant of downstream synthetic fidelity [1]. No analytical certificate reviewed reported more than 0.5% cross-contamination of the 3‑amino‑5‑chloro isomer in 1314916-27-2 lots, indicating that the synthesis route (chlorination of 5‑amino‑2‑hydroxypyridine) intrinsically favours the desired orientation [2].

Regiochemical Fidelity Medicinal Chemistry Building Blocks Synthetic Intermediate QC

Price-per-Gram Comparison: 1314916-27-2 vs. Bulk Analog 98027-36-2

Pricing data collected from non-aggregator vendor listings indicate that 5‑amino‑3‑chloropyridin‑2‑ol (1314916‑27‑2) carries a significant premium over its 3‑amino‑5‑chloro regioisomer. For the target compound, the average unit price for 500 mg is approximately €940–€1,150 (EU sources) or ¥8,000 (CN sources), equating to €1.88–€2.30 per milligram . In contrast, 3‑amino‑5‑chloropyridin‑2‑ol (98027‑36‑2) is listed at $23.90–$28.90 per gram (≈$0.024–$0.029 per milligram), roughly two orders of magnitude less expensive . The price disparity reflects the lower commercial availability and more specialised synthetic route required for the 5‑amino‑3‑chloro orientation.

Research Chemical Procurement Cost Efficiency Building Block Sourcing

Storage Stability and Handling Requirements: 1314916-27-2 vs. Ambient-Stable Analogs

Vendor specifications for 5‑amino‑3‑chloropyridin‑2‑ol consistently mandate storage at −20 °C with a recommendation to centrifuge the vial before opening to maximise product recovery . This requirement contrasts with simpler amino‑chloro‑pyridine analogs such as 5‑amino‑2‑hydroxypyridine (CAS 33630‑94‑3), which is typically stored at +2 to +8 °C , and 3‑chloro‑2‑hydroxypyridine (CAS 13466‑35‑8), which is stable at ambient temperature . The −20 °C requirement implies heightened sensitivity to thermal degradation or moisture, likely due to the 2‑pyridone tautomer’s propensity for oxidative dimerisation. For procurement planning, this necessitates validated cold‑chain logistics and dedicated −20 °C storage capacity upon receipt.

Compound Management Shelf-Life Laboratory Logistics

Biological Annotation Gap: 1314916-27-2 vs. Annotated Pyridone Kinase Inhibitors

A search of authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) yields minimal target‑specific activity data for 1314916‑27‑2. One BindingDB entry reports an IC₅₀ of 180,000 nM against mouse dihydroorotase, three-to-four orders of magnitude weaker than is typical for lead‑like compounds [1]. In contrast, structurally related 2‑pyridone‑based kinase inhibitors (e.g., those in the MET inhibitor series) routinely achieve IC₅₀ values in the single‑digit nanomolar range . This annotation gap does not imply inactivity; rather, it reflects the compound’s predominant use as a synthetic intermediate—not as a final bioactive entity. Users seeking validated biological probes should review whether more extensively profiled 2‑pyridone analogs (e.g., WO2020005935A1 exemplars) have been annotated in their target pathway before committing to 1314916‑27‑2 [2].

Target Engagement Data Biological Validation Chemical Probe Selection

Optimal Procurement and Use Scenarios for 5-Amino-3-chloropyridin-2-ol (1314916-27-2)


Regioselective Synthesis of 5‑Amino‑3‑chloro‑Substituted Heterocyclic Libraries

When a medicinal chemistry programme requires late‑stage functionalisation specifically at the 5‑amino or 3‑chloro positions of a 2‑pyridone scaffold, 1314916‑27‑2 delivers the desired orthogonality. Because alternative regioisomers such as 3‑amino‑5‑chloropyridin‑2‑ol (98027‑36‑2) would place the reactive handles at the wrong positions, procurement of the correct isomer eliminates the need for protecting‑group shuffles and reduces step count, justifying the higher unit cost .

SAR Studies Requiring Defined Hydrogen-Bond Donor/Acceptor Geometry

The 2‑hydroxy/2‑pyridone tautomeric system of 1314916‑27‑2 provides a specific H‑bond donor‑acceptor‑donor triad (NH₂ at C5, C=O/N‑H at C2) that is geometrically distinct from the 3‑amino‑5‑chloro isomer. Structure‑based design efforts targeting kinase hinge regions or GPCR orthosteric sites should source 1314916‑27‑2 when computational docking indicates a preference for the 5‑amino‑3‑chloro arrangement [1].

Preparation of Patent‑Exemplified Intermediates (WO2020005935A1 Pathway)

The compound is cited as a reference substance for synthetic routes described in WO2020005935A1 (Glucose Uptake Inhibitors). Research groups aiming to replicate or build upon this patent space must use 1314916‑27‑2 rather than generic aminochloropyridines to ensure chemical identity with the patent exemplars and to avoid intellectual‑property ambiguity during lead optimisation [2].

Cold‑Chain‑Enabled Compound Management for Long‑Term Library Storage

For institutions that maintain building‑block collections in automated −20 °C stores, the storage requirement of 1314916‑27‑2 aligns with existing infrastructure. The low temperature mandate, while a barrier for some labs, ensures maximum shelf‑life and minimises oxidative degradation, making it compatible with high‑throughput screening library protocols where compound integrity is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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